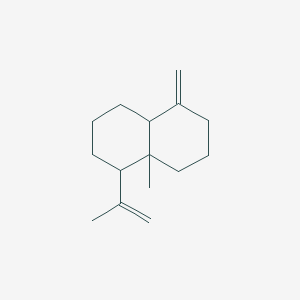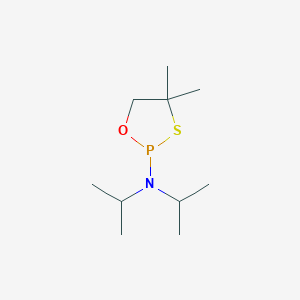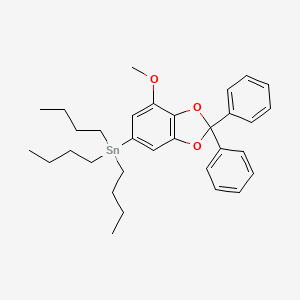
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid. This compound is often used in various industrial applications due to its reactivity and ability to form polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate typically involves the esterification of 2-hydroxy-3-(4-nonylphenoxy)propanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Addition Reactions: The double bond in the acrylic ester moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.
Hydrolysis: The hydrolysis of the ester yields 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid.
Addition Reactions: The addition of nucleophiles or electrophiles to the double bond results in the formation of substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and sealants.
Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research into the compound’s potential as a drug carrier or as part of a controlled release system for therapeutic agents is ongoing.
Industry: The compound is used in the production of specialty polymers and resins for various industrial applications, including automotive and aerospace industries.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery systems, the compound’s ester bonds may be hydrolyzed in the presence of enzymes or under specific pH conditions, leading to the controlled release of the encapsulated drug.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.
Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: Another ester with different substituents on the propyl group.
Uniqueness
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is unique due to the presence of the nonylphenoxy group, which imparts specific hydrophobic properties and enhances the compound’s compatibility with certain polymers and resins. This makes it particularly useful in applications requiring water resistance and durability.
Propiedades
Número CAS |
148977-02-0 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(4-nonylphenoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-5-6-7-8-9-10-11-18-12-14-20(15-13-18)24-16-19(22)17-25-21(23)4-2/h4,12-15,19,22H,2-3,5-11,16-17H2,1H3 |
Clave InChI |
XBUIZEUBBLDXSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)


![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

